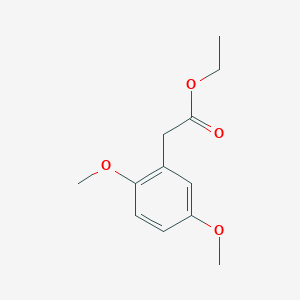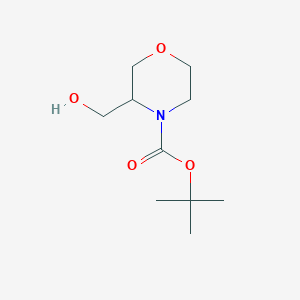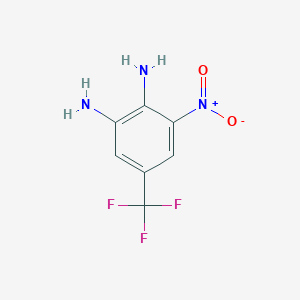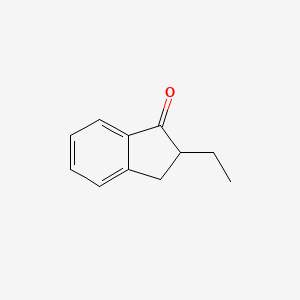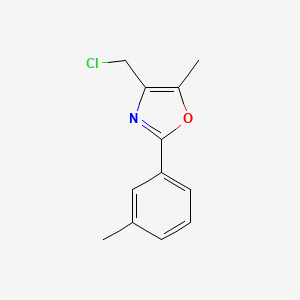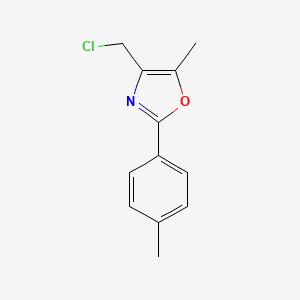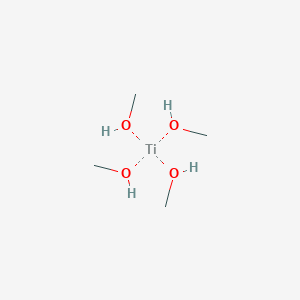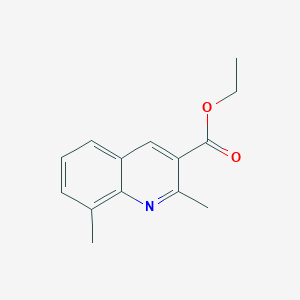![molecular formula C12H13N3O3S2 B1366276 3-[(2Z)-3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene]-1-(4-methylbenzenesulfonyl)urea](/img/structure/B1366276.png)
3-[(2Z)-3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene]-1-(4-methylbenzenesulfonyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2Z)-3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene]-1-(4-methylbenzenesulfonyl)urea is a complex organic compound that features a thiazole ring and a sulfonylurea moiety. The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, while the sulfonylurea group is known for its applications in medicinal chemistry, particularly in the development of antidiabetic drugs.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2Z)-3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene]-1-(4-methylbenzenesulfonyl)urea typically involves the formation of the thiazole ring followed by the introduction of the sulfonylurea group. One common method involves the reaction of 2-aminothiazole with 4-methylbenzenesulfonyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane at a temperature range of 0-5°C to ensure the stability of the intermediate compounds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the synthesis of the thiazole precursor, followed by its reaction with sulfonyl isocyanate. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3-[(2Z)-3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene]-1-(4-methylbenzenesulfonyl)urea can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the sulfonylurea group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Various substituted thiazole or sulfonylurea derivatives.
科学研究应用
3-[(2Z)-3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene]-1-(4-methylbenzenesulfonyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Explored for its potential as an antidiabetic agent due to the presence of the sulfonylurea group.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-[(2Z)-3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene]-1-(4-methylbenzenesulfonyl)urea involves its interaction with specific molecular targets. In the context of its potential antidiabetic activity, the compound may bind to sulfonylurea receptors on pancreatic beta cells, leading to the stimulation of insulin release. The thiazole ring may also interact with various enzymes or receptors, contributing to its biological effects.
相似化合物的比较
Similar Compounds
Sulfathiazole: An antimicrobial agent with a thiazole ring.
Glibenclamide: A sulfonylurea antidiabetic drug.
Thiazofurin: An antineoplastic agent with a thiazole ring.
Uniqueness
3-[(2Z)-3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene]-1-(4-methylbenzenesulfonyl)urea is unique due to its combination of a thiazole ring and a sulfonylurea group, which imparts a distinct set of chemical and biological properties. This dual functionality allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
属性
分子式 |
C12H13N3O3S2 |
|---|---|
分子量 |
311.4 g/mol |
IUPAC 名称 |
1-(4-methylphenyl)sulfonyl-3-(3-methyl-1,3-thiazol-2-ylidene)urea |
InChI |
InChI=1S/C12H13N3O3S2/c1-9-3-5-10(6-4-9)20(17,18)14-11(16)13-12-15(2)7-8-19-12/h3-8H,1-2H3,(H,14,16) |
InChI 键 |
BMGYZSQSASXYTH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)N=C2N(C=CS2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2-{3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazino)benzoic acid](/img/structure/B1366199.png)
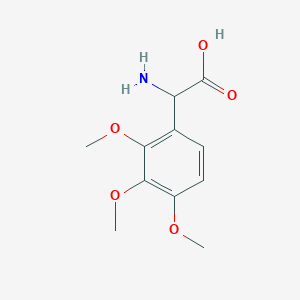
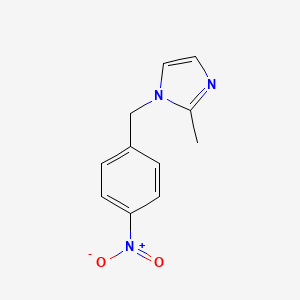
![2-[(Carbamoylmethyl)amino]acetamide](/img/structure/B1366206.png)
